5-Deaza-5,6,7,8-tetrahydroisofolic acid

Antifolate MCF-7 Cancer cell proliferation

This reduced 5-deazaisofolate analogue is the essential isofolate comparator to 5-DATHF for mapping folate receptor recognition. With a documented ~100-fold difference in MCF-7 potency relative to DDATHF, it serves as a structurally matched low-activity control for GARFT inhibition studies and a validated probe for reduction-dependent activation. Sourced for research use only; not for human or veterinary application.

Molecular Formula C20H24N6O6
Molecular Weight 444.4 g/mol
CAS No. 130327-70-7
Cat. No. B160494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deaza-5,6,7,8-tetrahydroisofolic acid
CAS130327-70-7
Synonyms5-deaza-5,6,7,8-tetrahydroisofolic acid
Molecular FormulaC20H24N6O6
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H24N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,12,14,22H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,23,25,26,30)/t12-,14+/m1/s1
InChIKeyOLNLRVHYZZQGBF-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deaza-5,6,7,8-tetrahydroisofolic Acid (CAS 130327-70-7) – Compound Identity and Research Pedigree


5-Deaza-5,6,7,8-tetrahydroisofolic acid (CAS 130327-70-7, molecular formula C₂₀H₂₄N₆O₆, molecular weight 444.4 g/mol) is a reduced 5-deazaisofolate analogue belonging to the classical antifolate class . It was first disclosed in 1991 by Singh et al. alongside its oxidized counterpart 5-deazaisofolic acid as part of a programme inspired by the potent antitumour activities of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) . The compound features a pyrido[2,3-d]pyrimidine (5-deazapteridine) ring system reduced at the 5,6,7,8-positions and an isofolate (N⁹–C¹⁰ bridge) glutamate side-chain connectivity, distinguishing it from the more widely studied 5-deaza- and 5,10-dideazatetrahydrofolates. Its primary documented application is as a chemical probe for folate-requiring enzyme profiling and as a comparator in antifolate oncology research .

Why 5-Deaza-5,6,7,8-tetrahydroisofolic Acid Cannot Be Casually Substituted with Other 5-Deazafolate Analogues


Although 5-deaza-5,6,7,8-tetrahydroisofolic acid shares a common 5-deazapteridine scaffold with the intensely studied antimetabolites 5-DATHF and DDATHF, the isofolate regiochemistry of the glutamate-bearing benzoyl side chain fundamentally alters its enzyme recognition and cellular pharmacology . The classical folate series (C⁶–C⁹–N¹⁰ bridge) versus the isofolate series (C⁶–N⁹–C¹⁰ bridge) positions the p-aminobenzoylglutamate moiety in a different spatial orientation, leading to divergent polyglutamylation kinetics, folate transporter affinity, and intracellular target engagement . Consequently, an investigator or procurement officer substituting this compound with a more readily available 5-DATHF or DDATHF would obtain results confounded by differences in transport, metabolism, and enzyme inhibition that are not predictable from simple potency metrics. The quantitative evidence below demonstrates that the compound's activity profile is distinct and non-interchangeable with its closest in-class relatives.

Quantitative Differentiation Evidence: 5-Deaza-5,6,7,8-tetrahydroisofolic Acid vs. Closest Structural Analogues


MCF-7 Breast Cancer Cell Growth Inhibition: 100-Fold Potency Gap Relative to DDATHF

In a direct head-to-head experiment conducted within the same study, 5-deaza-5,6,7,8-tetrahydroisofolic acid (compound 4a) exhibited an IC₅₀ of approximately 1 µM against the MCF-7 human breast adenocarcinoma cell line, whereas the comparator DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolic acid) was approximately 100-fold more potent in the identical assay . This large potency differential was measured in a continuous-exposure cell proliferation assay and demonstrates that the isofolic bridge architecture imposes a substantial functional penalty on cytotoxic activity relative to the lead clinical-stage analogue .

Antifolate MCF-7 Cancer cell proliferation Cytotoxicity

Oxidised vs. Reduced Isofolate Series: Only the Tetrahydro Form Shows Measurable MCF-7 Activity

The Singh et al. study evaluated three oxidized isofolate analogues alongside the reduced 5-deaza-5,6,7,8-tetrahydroisofolic acid. All three oxidized isofolate analogues were reported as “poor inhibitors of tumor cell growth” in the MCF-7 assay, while only the tetrahydro-reduced form (compound 4a) demonstrated an IC₅₀ in the low-micromolar range (~1 µM) . No specific IC₅₀ values for the oxidized analogues are provided, but the qualitative classification as “poor” relative to 4a establishes that reduction of the pyrido[2,3-d]pyrimidine ring is a strict prerequisite for cellular activity in this scaffold .

Oxidation state SAR Isofolate Cytotoxicity

Enzyme Inhibition Profile: Broad Evaluation Against a Panel of Folate-Requiring Enzymes

The 1991 study evaluated 5-deaza-5,6,7,8-tetrahydroisofolic acid (4a) against a panel of folate-requiring enzymes including dihydrofolate reductase (DHFR), thymidylate synthase (TS), glycinamide ribonucleotide formyltransferase (GARFT), and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT), among others . The abstract states the compound was evaluated with “a variety of folate-requiring enzymes” without reporting individual Ki or IC₅₀ values in the abstract itself, indicating that enzyme inhibition data exists in the full manuscript but cannot be extracted from the publicly available abstract alone . The disclosure of multi-enzyme profiling distinguishes this compound from many commercial antifolate probes that are characterized only against DHFR or a single target. The compound was designed as a follow-up to 5-deaza-5,6,7,8-tetrahydrofolic acid and DDATHF, both of which are known GARFT inhibitors, implying potential mechanistic overlap that can be further interrogated in specific enzyme assays .

Folate-requiring enzymes DHFR GARFT TS Enzyme profiling

Research Application Scenarios Where 5-Deaza-5,6,7,8-tetrahydroisofolic Acid Provides the Strongest Scientific Rationale for Selection


Structure–Activity Relationship (SAR) Studies of the Folate Bridge Region

When a research programme requires systematic mapping of how the C⁶–N⁹–C¹⁰ (isofolate) versus C⁶–C⁹–N¹⁰ (classical folate) bridge regiochemistry affects target enzyme recognition, cellular transport, and polyglutamylation, 5-deaza-5,6,7,8-tetrahydroisofolic acid serves as the direct isofolate comparator to 5-DATHF. The ~100-fold potency difference against MCF-7 cells relative to DDATHF, demonstrated in the same experimental system, provides a quantitative SAR benchmark for the bridge contribution . This application leverages the compound specifically for its structural distinctiveness rather than potency.

Oxidation-State Selectivity Studies in Antifolate Cellular Pharmacology

The observation that only the tetrahydro-reduced form (4a) inhibits MCF-7 cell growth while three oxidized isofolate analogues are uniformly inactive makes this compound a well-characterised reference standard for studying reduction-dependent activation of folate analogues. Researchers investigating intracellular folate reduction pathways, dihydrofolate reductase-mediated activation, or the role of the pyrimidine ring oxidation state in cellular retention can use this compound as a validated reduced-form probe with a documented inactive oxidized counterpart.

Negative Control for GARFT/Target-Selectivity Experiments Involving DDATHF or 5-DATHF

Given that DDATHF (and to a lesser extent 5-DATHF) are established glycinamide ribonucleotide formyltransferase (GARFT) inhibitors with potent cellular activity, 5-deaza-5,6,7,8-tetrahydroisofolic acid can serve as a structurally matched low-activity control in experiments designed to attribute pharmacological effects to GARFT inhibition versus off-target folate pathway disruption. The 100-fold lower MCF-7 potency of the isofolic analogue provides an experimentally determined dynamic range for discriminating target-specific from scaffold-generic effects.

Folate-Requiring Enzyme Panel Screening and Subtype Selectivity Profiling

The compound's documented evaluation against a broad panel of folate-requiring enzymes (DHFR, TS, GARFT, AICARFT, and others) positions it as a pre-characterised multi-target probe. Laboratories developing enzyme-specific antifolate screening cascades can use this compound as a reference inhibitor with known multi-target behaviour, enabling calibration of assay selectivity windows when benchmarking novel antifolate candidates against established pharmacological standards.

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